molecular formula C20H19N3O4S B3404660 ethyl 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate CAS No. 1235231-57-8

ethyl 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate

Cat. No.: B3404660
CAS No.: 1235231-57-8
M. Wt: 397.4
InChI Key: CBKDHOGDFSAVSA-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate is a synthetic organic compound featuring a thioether-linked acetate ester group attached to a trisubstituted imidazole core. This structure classifies it among S-alkylimidazole derivatives, which are recognized in medicinal chemistry as a privileged scaffold with a broad spectrum of potential biological activities. Researchers are particularly interested in such compounds for developing new therapeutic agents. Specifically, structurally similar analogs, such as those based on imidazole-2-thione and imidazolidin-4-one cores, have been reported to exhibit significant antioxidant properties when evaluated using standard assays like the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging method . Furthermore, these related compounds have demonstrated potent in vitro antibacterial activity against pathogens including Staphylococcus aureus and Escherichia coli , as well as antifungal activity against strains such as Candida albicans . The presence of the imidazole ring is a common feature in numerous clinically used drugs, acting as a key pharmacophoric group, which underscores the research value of this compound . The specific substitution pattern on its core—featuring a 3-nitrophenyl group and an o-tolyl group—makes it a valuable intermediate for researchers in organic and medicinal chemistry. It can be used in structure-activity relationship (SAR) studies, as a building block for the synthesis of more complex molecules, and for the exploration of new bioactive agents. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 2-[1-(2-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-3-27-19(24)13-28-20-21-12-18(15-8-6-9-16(11-15)23(25)26)22(20)17-10-5-4-7-14(17)2/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKDHOGDFSAVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1C2=CC=CC=C2C)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H19N3O4SC_{20}H_{19}N_{3}O_{4}S, with a molecular weight of 397.4 g/mol. The compound features an imidazole ring, which is crucial for its biological activity, allowing for interactions with various biological macromolecules.

PropertyValue
Molecular FormulaC20H19N3O4SC_{20}H_{19}N_{3}O_{4}S
Molecular Weight397.4 g/mol
CAS Number1234978-03-0

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions. For instance, imidazole derivatives are known for their role as enzyme inhibitors in various biochemical processes.

Receptor Modulation : this compound may act as a ligand for specific receptors, influencing signal transduction pathways critical for cell communication and function.

Biological Activities

Research has indicated that compounds containing imidazole rings exhibit a range of biological activities, including:

  • Antimicrobial Activity : Imidazole derivatives have been shown to possess significant antibacterial and antifungal properties. Studies suggest that the presence of nitrophenyl and thioacetate moieties enhances these activities.
  • Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have shown promise in inhibiting tumor growth in vitro.

Case Studies and Research Findings

Several studies have explored the biological activity of imidazole derivatives:

  • Antiviral Activity : A study published in MDPI highlighted that certain imidazole derivatives showed efficacy against viral infections by inhibiting key viral enzymes (e.g., NS5B RNA polymerase). This compound may exhibit similar antiviral properties due to its structural components .
  • Cytotoxicity Assays : Research has demonstrated that compounds with similar structures can induce apoptosis in cancer cells. In vitro assays indicated that certain imidazole derivatives had IC50 values in the low micromolar range against various cancer cell lines, suggesting a strong potential for therapeutic applications .
  • Mechanistic Studies : Investigations into the mechanisms of action revealed that these compounds could disrupt cellular signaling pathways, leading to altered gene expression and cell cycle arrest. This highlights their potential as lead compounds for drug development targeting specific diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related imidazole derivatives, emphasizing differences in substituents, synthesis, and properties:

Compound Key Structural Features Physical Properties Synthesis Pathway Biological Activity
Ethyl 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate (Target Compound) - 5-(3-Nitrophenyl)
- 1-(o-Tolyl)
- Thioacetate ester at position 2
Not explicitly reported; likely similar melting point (180–200°C) and moderate yield Likely involves nucleophilic substitution (imidazole-thiol + ethyl bromoacetate) Not reported in evidence; inferred potential for antitumor activity from analogs
(E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate - Trityl-protected imidazole
- Acrylate ester at position 4
Physical data identical to literature; ESI-MS confirmed (m/z: 437 [M + 1]⁺) Substitution reactions with trityl chloride and esterification Not reported
Compound 8 ():
(Z)-2-((4-((2-((1H-Benzo[d]imidazol-2-yl)thio)-1-(o-tolyl)ethylidene)amino)cyclopenta-1,3-dien-1-yl)amino)-5-nitrophenol
- Benzoimidazole-thioether
- o-Tolyl group
- Nitrophenol substituent
Yellow solid, m.p. 186–195°C; 54% yield Cyclization with triphosgene; confirmed via NMR and HRMS Antitumor activity inferred from structural analogs
Ethyl (2-(3-chlorobenz[b]thiophen-2-yl)-4-(4-(N,N-dimethylamino)benzylidene)-5-oxo-4,5-dihydro-1H-imidazol-1-yl)amino)acetate - Chlorobenzothiophene
- Dimethylaminobenzylidene
- Acetate ester
Not explicitly reported; synthesized via hydrazine hydrate reflux (20 hrs) Hydrazine-mediated cyclization; characterized by NMR Not reported
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)-ethyl methanesulfonate - Methyl-nitroimidazole
- Methanesulfonate ester
Crystal structure resolved; 3D network via C–H···N/O interactions Substitution of ethyl methanesulfonate group onto imidazole Structural analog of antiparasitic drugs (e.g., metronidazole)

Structural and Electronic Comparisons

  • The o-tolyl group provides steric bulk and lipophilicity, which may influence solubility and membrane permeability. This contrasts with trityl-protected imidazoles (), where bulky trityl groups hinder reactivity .
  • Thioether vs. Sulfonate Linkages :

    • The thioacetate moiety in the target compound offers a nucleophilic sulfur atom, enabling disulfide bond formation or redox activity. In contrast, sulfonate esters () are more stable but less reactive .

Q & A

Q. What are the key steps and optimal reaction conditions for synthesizing ethyl 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate?

  • Methodological Answer : The synthesis involves three primary steps:
  • Imidazole ring formation : Condensation of glyoxal, ammonia, and substituted aromatic aldehydes (e.g., 3-nitrobenzaldehyde) under reflux conditions.
  • Substitution reactions : Introduction of the o-tolyl group via nucleophilic aromatic substitution using o-toluidine in dimethylformamide (DMF) with triethylamine as a base .
  • Thioesterification : Reaction of the imidazole-thiol intermediate with ethyl bromoacetate in acetone at 60°C for 6–8 hours, yielding the final product .
  • Optimization : Yields improve with controlled temperatures (60–80°C), anhydrous solvents, and stoichiometric ratios (1:1.2 for thiol to bromoacetate). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Aromatic protons (o-tolyl and 3-nitrophenyl) appear as multiplets between δ 7.2–8.5 ppm. The ethyl ester group shows a triplet (δ 1.2–1.4 ppm) and quartet (δ 4.1–4.3 ppm) .
  • ¹³C NMR : The thioester carbonyl (C=O) resonates at δ 170–175 ppm, while imidazole carbons appear at δ 120–140 ppm .
  • IR : Strong absorption bands at 1700 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .
  • Mass Spectrometry : Molecular ion peak at m/z 397.4 (M⁺) aligns with the molecular formula C₂₁H₁₉N₃O₃S .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the phenyl ring) influence biological activity in imidazole derivatives?

  • Methodological Answer :
  • QSAR Studies : Substituent effects are analyzed using computational tools (e.g., molecular docking, DFT calculations). For example:
  • 3-Nitrophenyl vs. 4-Methoxyphenyl : The electron-withdrawing nitro group enhances electrophilic interactions with biological targets (e.g., enzyme active sites), while methoxy groups improve solubility but reduce binding affinity .
  • o-Tolyl vs. p-Tolyl : Steric hindrance from the o-tolyl group may limit binding to planar receptors, whereas p-tolyl derivatives show improved pharmacokinetic profiles .
  • Experimental Validation : Compare IC₅₀ values in cytotoxicity assays (e.g., MTT tests against HeLa cells) to correlate structure-activity trends .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. antimicrobial efficacy)?

  • Methodological Answer :
  • Dose-Dependent Studies : Conduct assays across a concentration gradient (0.1–100 µM) to identify therapeutic windows. For example, low doses (1–10 µM) may exhibit antimicrobial activity (MIC: 2–5 µg/mL), while higher doses (>50 µM) trigger cytotoxicity .
  • Target-Specific Profiling : Use enzyme inhibition assays (e.g., COX-1/2 for anti-inflammatory activity) to decouple mechanisms. For instance, the thioacetate moiety may inhibit COX-2 selectively, reducing off-target effects .
  • Metabolite Analysis : LC-MS/MS can identify degradation products (e.g., hydrolysis of the ester group) that may contribute to conflicting results .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate

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